molecular formula C10H10Cl2N2O B8374034 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B8374034
M. Wt: 245.10 g/mol
InChI Key: PBGMZDKEQJHNQB-UHFFFAOYSA-N
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Patent
US04175129

Procedure details

To a stirred mixture of 22.6 parts of 6-chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one and 300 parts of trichloromethane are added dropwise 32 parts of sulfinyl chloride. Upon completion, stirring is continued for 3 hours at reflux. After stirring with activated charcoal, the reaction mixture is filtered hot over hyflo. The filtrate is evaporated and the residue is dissolved in methylbenzene. The solution is washed a few times with water, dried, filtered and evaporated. The oily residue is triturated in 2,2'-oxybispropane. The solid product is filtered off and dried, yielding 19 parts (77.5%) of 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one; mp. 122° C.
[Compound]
Name
22.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:9][C:8](=[O:10])[N:7]([CH2:11][CH2:12][CH2:13]O)[C:6]=2[CH:15]=1.S(Cl)([Cl:18])=O.C>ClC(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:9][C:8](=[O:10])[N:7]([CH2:11][CH2:12][CH2:13][Cl:18])[C:6]=2[CH:15]=1

Inputs

Step One
Name
22.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(N(C(N2)=O)CCCO)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered hot over hyflo
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in methylbenzene
WASH
Type
WASH
Details
The solution is washed a few times with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is triturated in 2,2'-oxybispropane
FILTRATION
Type
FILTRATION
Details
The solid product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=CC2=C(N(C(N2)=O)CCCCl)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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